

# N-Ethylhexylone potency comparison methamphetamine cocaine

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

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## Pharmacological Comparison of N-Ethyl Cathinones

The table below summarizes *in vitro* data for a series of N-ethyl cathinones that differ only in the length of their alpha-carbon side chain. This data allows for a structure-activity relationship analysis. **N-Ethylhexedrone (NEH)** is the most directly comparable substance for which data was found, differing from **N-Ethylhexylone** only by the absence of a methylenedioxy ring substitution [1].

Compound	DAT Uptake Inhibition (IC50 in $\mu\text{M}$ )	SERT Uptake Inhibition (IC50 in $\mu\text{M}$ )	DAT/SERT Selectivity Ratio	Comparison to Controls
N-Ethyl-Hexedrone (NEH)	$0.073 \pm 0.013$ [1]	>100 [1]	1,457 [1]	More potent DAT inhibitor than cocaine
N-Ethyl-Pentedrone (NEP)	$0.091 \pm 0.018$ [1]	$76.39 \pm 2.09$ [1]	844 [1]	More potent DAT inhibitor than cocaine
N-Ethyl-Heptedrone (NEHP)	$0.251 \pm 0.024$ [1]	>100 [1]	426 [1]	Similar potency to cocaine at DAT

Compound	DAT Uptake Inhibition (IC50 in $\mu\text{M}$ )	SERT Uptake Inhibition (IC50 in $\mu\text{M}$ )	DAT/SERT Selectivity Ratio	Comparison to Controls
Cocaine	$0.238 \pm 0.016$ [1]	$2.01 \pm 0.28$ [1]	8 [1]	Reference substance
$\alpha$ -PVP	$0.124 \pm 0.006$ [1]	>100 [1]	3,222 [1]	Reference substance

### Key Insights from the Data:

- **High Potency at DAT:** N-Ethyl substituted cathinones like NEH and NEP are **potent dopamine reuptake inhibitors**, with IC50 values in the nanomolar range. NEH's IC50 of  $0.073 \mu\text{M}$  indicates it is over three times more potent than cocaine (IC50  $0.238 \mu\text{M}$ ) at inhibiting dopamine uptake *in vitro* [1].
- **High Selectivity for DAT over SERT:** These compounds are highly selective for the dopamine transporter versus the serotonin transporter. A high DAT/SERT ratio is associated with a greater abuse liability, as it favors stimulant and reinforcing effects over serotonergic, "entactogen-like" effects [1].
- **Structure-Activity Relationship:** The potency of these cathinones at DAT follows an **inverted U-shape** relative to the length of the alpha-carbon side chain. It increases from a methyl to a propyl/butyl chain (peaking with NEH) and then decreases with a longer pentyl chain (NEHP) [1].

## Detailed Experimental Protocols

The quantitative data in the table above was generated using standard *in vitro* assays. Here are the detailed methodologies as described in the research:

### 1. Monoamine Uptake Inhibition Assay [1]

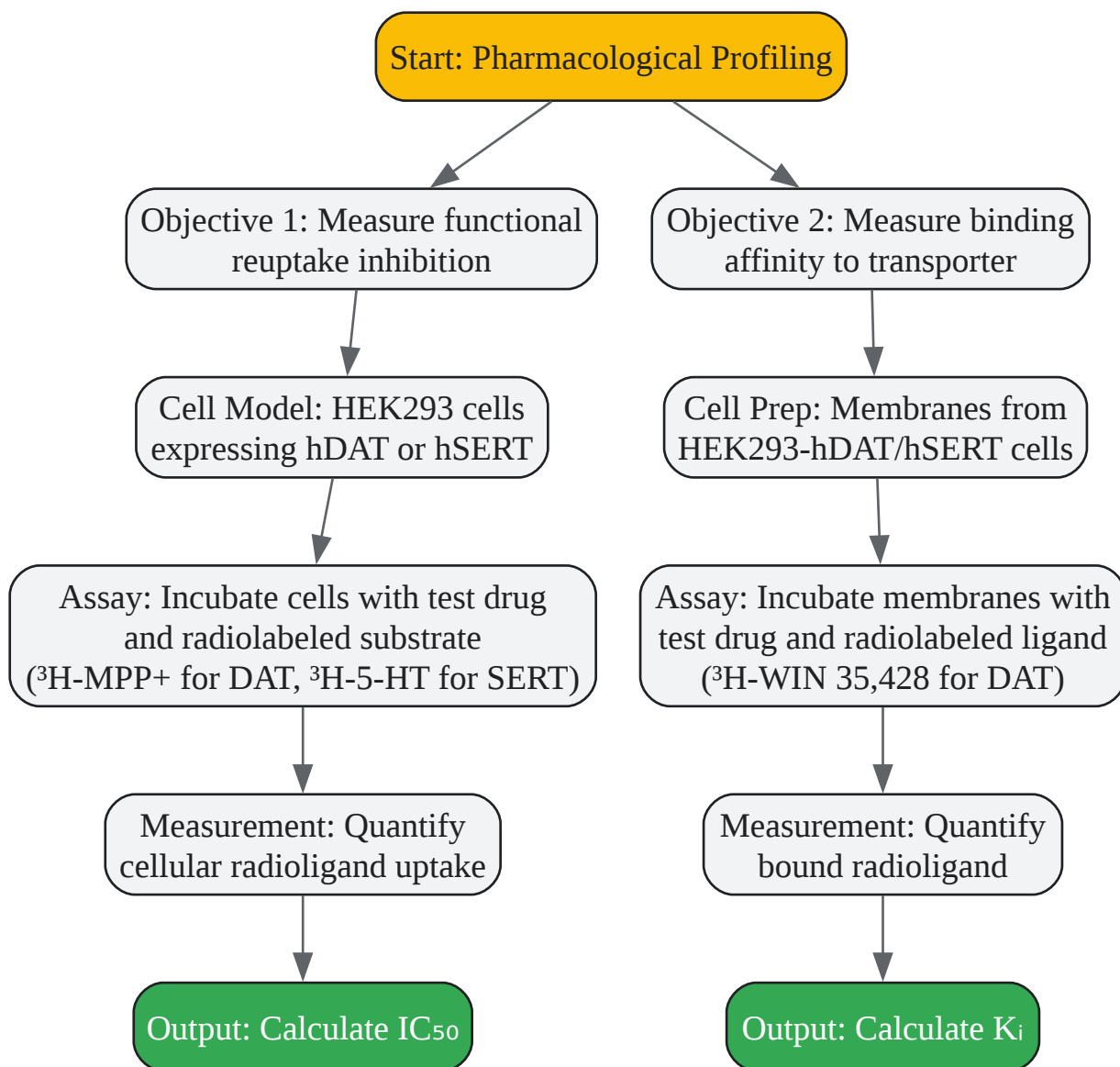
- **Objective:** To determine a compound's ability to block the reuptake of dopamine (DA) and serotonin (5-HT) via their respective human transporters.
- **Cell Model:** HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
- **Procedure:**
  - Cells are incubated with the test cathinone compound across a range of concentrations.
  - A radiolabeled neurotransmitter analogue ( $[^3\text{H}]\text{MPP}^+$  for hDAT or  $[^3\text{H}]\text{5-HT}$  for hSERT) is introduced.

- After a set time, the experiment is terminated, and cellular uptake of the radioligand is measured.
- The concentration of the test drug that inhibits 50% of the radioligand uptake (IC50) is calculated.
- **Key Output:** IC50 values, which represent the functional potency of the drug as a transporter inhibitor.

## 2. Transporter Binding Affinity Assay [1]

- **Objective:** To measure a compound's affinity for binding to the transporter protein, distinct from its functional inhibition of uptake.
- **Cell Preparation:** Membranes are prepared from HEK293 cells expressing hDAT or hSERT.
- **Procedure:**
  - Membrane preparations are incubated with a known radiolabeled ligand that binds specifically to the transporter (e.g., [<sup>3</sup>H]WIN 35,428 for hDAT or [<sup>3</sup>H]imipramine for hSERT).
  - The test compound is added at various concentrations to compete with the radiolabeled ligand for binding sites.
  - The mixture is filtered to separate bound from free radioligand, and the bound radioactivity is quantified.
  - The inhibition constant (K<sub>i</sub>), which represents the binding affinity of the test drug, is calculated.
- **Key Output:** K<sub>i</sub> values, which indicate how tightly a drug binds to the transporter.

The workflow for these key experiments is summarized in the following diagram:



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## References

1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [N-Ethylhexylone potency comparison methamphetamine cocaine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1971641#n-ethylhexylone-potency-comparison-methamphetamine-cocaine>]

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